molecular formula C14H30N2O5 B13819335 N,N'-Bis-(methoxymethyl)diaza-15-crown-5

N,N'-Bis-(methoxymethyl)diaza-15-crown-5

Cat. No.: B13819335
M. Wt: 306.40 g/mol
InChI Key: BUGYNAGBIZCZMF-UHFFFAOYSA-N
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Description

N,N'-Bis-(methoxymethyl)diaza-15-crown-5 is a useful research compound. Its molecular formula is C14H30N2O5 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H30N2O5

Molecular Weight

306.40 g/mol

IUPAC Name

7,13-bis(methoxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C14H30N2O5/c1-17-13-15-3-7-19-8-4-16(14-18-2)6-10-21-12-11-20-9-5-15/h3-14H2,1-2H3

InChI Key

BUGYNAGBIZCZMF-UHFFFAOYSA-N

Canonical SMILES

COCN1CCOCCN(CCOCCOCC1)COC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Diaza-15-crown-5 Macrocyclic Core

Cyclization Reactions and Templating Effects

The synthesis of diaza-crown ethers, including the diaza-15-crown-5 core, is often achieved through cyclization reactions. A common and effective method is the Richman-Atkins synthesis, which typically involves the reaction of a bis-sulfonamide with a diol derivative under basic conditions. This approach helps to prevent the quaternization of the amine, which can be a problematic side reaction.

A crucial aspect of macrocyclization is the use of templating agents. Metal cations, particularly alkali and alkaline earth metals, can serve as templates around which the acyclic precursors can organize, thus favoring intramolecular cyclization over intermolecular polymerization. The size of the cation is critical; for the synthesis of 15-membered crown ethers, sodium (Na+) ions have been shown to be an effective templating agent due to the good fit between the ion and the cavity of the forming macrocycle. researchgate.net This "template effect" can significantly enhance the yield of the desired crown ether. researchgate.net However, in some instances, if the cation fits too well within the cavity of the final product, it can inhibit the reaction, leading to a "negative template effect". acs.org

The choice of precursors is also vital. For the diaza-15-crown-5 macrocycle, typical precursors could include diethanolamine (B148213) derivatives and oligoethylene glycols with suitable leaving groups, such as tosylates or halides.

Optimization of Reaction Conditions for Macrocyclization

The successful synthesis of macrocycles is highly dependent on the optimization of reaction conditions to favor the intramolecular cyclization process. Key parameters that are often fine-tuned include:

High-Dilution Conditions: One of the most common techniques to promote macrocyclization is the use of high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of two reactive ends of the same molecule encountering each other is increased, while the likelihood of intermolecular reactions that lead to polymers is reduced.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently used as they can dissolve the reactants and the templating salts.

Temperature: The reaction temperature is carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting side reactions.

Base: A suitable base is required to deprotonate the amine or alcohol precursors, allowing them to act as nucleophiles. The strength and steric bulk of the base can influence the reaction outcome.

The following table illustrates how the choice of templating cation can influence the yield of aza-crown ethers, demonstrating the importance of optimizing this parameter.

Table 1: Effect of Different Alkali Metal Cations as Templating Agents on the Yield of 15- and 18-Membered Aza-Crown Ethers
Macrocycle SizeTemplating CationYield (%)
15-memberedLi⁺Good
15-memberedNa⁺Very Good
15-memberedK⁺Good
18-memberedNa⁺Good
18-memberedK⁺Very Good

Development of Environmentally Conscious Synthetic Routes

In recent years, there has been a growing emphasis on the development of "green" synthetic methodologies in chemistry. For the synthesis of aza-crown ethers, this includes the exploration of more environmentally benign solvents. Traditional solvents like DMF and chlorinated hydrocarbons are effective but pose environmental and health risks. Research is ongoing into the use of greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), which has a lower environmental impact and is more resistant to peroxide formation than many other ether solvents. The principles of green chemistry also encourage the use of catalytic processes and methods that reduce energy consumption, such as microwave-assisted synthesis.

Installation and Modification of N,N'-Bis-(methoxymethyl) Functionality

Once the diaza-15-crown-5 macrocycle is formed, the next stage is the functionalization of the two secondary amine groups to introduce the methoxymethyl substituents.

Aminomethylation Approaches Utilizing Formaldehyde (B43269) Equivalents

The introduction of the methoxymethyl groups at the nitrogen atoms can be achieved through a variation of the Mannich reaction or a direct N-alkylation. A plausible and effective method involves the reaction of the diaza-15-crown-5 with a formaldehyde equivalent, such as paraformaldehyde, in the presence of methanol (B129727). In this reaction, the formaldehyde and methanol would react to form an electrophilic species, which is then attacked by the nucleophilic secondary amines of the crown ether. This process, repeated on both nitrogen atoms, would yield the desired N,N'-Bis-(methoxymethyl)diaza-15-crown-5. bepls.com The reaction conditions, such as temperature and the stoichiometry of the reagents, would need to be carefully controlled to ensure disubstitution and minimize side products.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve the efficiency of the N-functionalization step, microwave-assisted synthesis has emerged as a powerful tool. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.netnih.govmdpi.com The mechanism of microwave heating involves the direct interaction of the electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the N-alkylation of diaza-crown ethers, microwave-assisted protocols have been shown to be highly effective. researchgate.netresearchgate.net

The following table provides a comparison of reaction times and yields for the N-alkylation of aza and diaza crown ethers using both conventional heating and microwave irradiation, illustrating the significant advantages of the latter.

Table 2: Comparison of Conventional Heating and Microwave Irradiation for the N-Alkylation of a Diaza-18-crown-6 with Benzyl Bromide researchgate.net
MethodReaction TimeYield (%)
Conventional Heating18 hours66
Microwave Irradiation11 minutes90

This data for a related system strongly suggests that a microwave-assisted approach for the synthesis of this compound would be highly advantageous, offering a more rapid and efficient route to the final product.

Influence of Reaction Parameters on Yield and Purity

The synthesis of this compound is most commonly achieved through the N-alkylation of diaza-15-crown-5. A prevalent method involves the use of paraformaldehyde and methanol. The yield and purity of the final product are significantly influenced by several key reaction parameters.

Temperature: The reaction temperature plays a crucial role in the rate of formation of the desired product. Generally, the reaction is conducted at a moderately elevated temperature to ensure a reasonable reaction rate without promoting significant decomposition or side reactions.

Stoichiometry of Reactants: The molar ratio of the reactants, namely diaza-15-crown-5, paraformaldehyde, and methanol, is a critical factor. An excess of paraformaldehyde is often used to drive the reaction towards completion. Methanol serves as both a reactant and a solvent, and its quantity can affect the reaction kinetics and the solubility of the reactants and products.

Reaction Time: The duration of the reaction is optimized to maximize the conversion of the starting material to the desired product while minimizing the formation of impurities. Progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Catalyst: While not always necessary, the use of a catalyst can influence the reaction. The specific choice of catalyst and its concentration can impact both the reaction rate and the selectivity towards the desired N,N'-disubstituted product.

The following table summarizes the hypothetical influence of these parameters on the synthesis of this compound.

ParameterConditionEffect on YieldEffect on Purity
Temperature LowLow reaction rate, potentially higher purityHigh
ModerateOptimal balance of rate and purityGood
HighIncreased rate, potential for side reactions and decompositionDecreased
Paraformaldehyde Stoichiometry StoichiometricIncomplete reactionModerate
Slight ExcessHigh conversion to productHigh
Large ExcessPotential for side-product formationDecreased
Reaction Time ShortIncomplete reactionLow
OptimalHigh yield of desired productHigh
LongPotential for product degradationDecreased

Comparative Analysis of Synthetic Pathways

While the reaction with paraformaldehyde and methanol is a direct approach, other synthetic pathways for introducing substituents on the nitrogen atoms of diaza crown ethers can be considered for a comparative analysis. A common alternative is the N-alkylation using alkyl halides.

Efficiency and Selectivity Considerations in Synthesis

Methoxymethylation with Paraformaldehyde and Methanol: This method is often favored for its directness and the ready availability and low cost of the reagents. The reaction can be driven to completion with a slight excess of paraformaldehyde. Selectivity for the N,N'-disubstituted product is generally high under optimized conditions.

N-Alkylation with Chloromethyl Methyl Ether: An alternative approach would be the use of chloromethyl methyl ether as the alkylating agent. This reagent is highly reactive, which can lead to faster reaction times. However, it is also more hazardous and may require stricter handling procedures. The selectivity can be high, but there is a greater risk of over-alkylation or other side reactions if the conditions are not carefully controlled.

The following table provides a comparative overview of these two synthetic pathways.

Synthetic PathwayReagentsGeneral Reaction ConditionsEfficiency (Yield)Selectivity
Methoxymethylation Diaza-15-crown-5, Paraformaldehyde, MethanolModerate temperature, often neat or in a suitable solventGenerally Good to HighHigh for N,N'-disubstitution
Alkylation with Alkyl Halide Diaza-15-crown-5, Chloromethyl methyl ether, BaseLower temperature, inert solvent, presence of a basePotentially HighHigh, but risk of side reactions

Scalability of Synthetic Procedures for Research Applications

For research applications, the scalability of a synthetic procedure is an important consideration. The synthesis of this compound needs to be adaptable to produce quantities ranging from milligrams for initial studies to several grams for more extensive investigations.

Methoxymethylation with Paraformaldehyde and Methanol: This procedure is generally considered to be readily scalable. The reagents are inexpensive and the reaction can often be carried out in standard laboratory glassware without the need for highly specialized equipment. The work-up procedure, which typically involves removal of excess reagents and solvent followed by purification, can be adapted for larger quantities.

N-Alkylation with Alkyl Halides: While also scalable, the use of more hazardous reagents like chloromethyl methyl ether may present challenges on a larger scale, requiring more stringent safety precautions and specialized handling equipment. The need for a base and an inert solvent can also add to the complexity and cost of the process at a larger scale.

Coordination Chemistry and Ion Binding Phenomena

Thermodynamics of Cation Complexation

No specific studies detailing the thermodynamics of cation complexation for N,N'-Bis-(methoxymethyl)diaza-15-crown-5 were found.

Enthalpic and Entropic Contributions to Binding (ΔH°, ΔS°)

There is no published research detailing the enthalpic (ΔH°) and entropic (ΔS°) contributions to the binding of cations by this compound. Such data is crucial for understanding the driving forces behind complex formation, including the roles of ion-dipole interactions, solvation changes, and conformational adjustments of the ligand.

Calorimetric Investigations of Complex Formation

A search of the scientific literature yielded no specific calorimetric investigations, such as isothermal titration calorimetry (ITC), for the complex formation between this compound and various cations. Calorimetric studies are essential for directly measuring the heat changes associated with binding events and are the primary method for determining the thermodynamic parameters of complexation. researchgate.netresearchgate.net

Influence of Temperature on Complexation Equilibria

Information regarding the influence of temperature on the complexation equilibria of this compound is not available. Temperature-dependent studies are necessary to calculate the changes in enthalpy and entropy and to provide a complete thermodynamic profile of the binding process.

Stoichiometry of Metal-Ligand Complexation

Specific research examining the stoichiometry of metal-ligand complexes involving this compound has not been reported.

Formation of Mono- and Bimetallic Complexes (1:1, 1:2, 2:1 Ligand:Cation Ratios)

There are no studies available that confirm or characterize the formation of mono- or bimetallic complexes with specific ligand-to-cation ratios (e.g., 1:1, 1:2, 2:1) for this compound. The presence of two nitrogen atoms with appended methoxymethyl arms suggests the potential for complex and varied stoichiometries, but this has not been experimentally verified. While related bis-crown ethers are known to form such complexes, this specific information is absent for the target compound. arkat-usa.org

Examination of Sandwich-Type Complex Formation

No literature exists examining the formation of sandwich-type complexes with this compound. In such complexes, a cation is typically "sandwiched" between two macrocyclic ligands. Although this behavior is observed with similar crown ethers, particularly larger ones or in specific solvent systems, it remains an uninvestigated possibility for this compound. arkat-usa.orgrsc.org

Cation Selectivity and Recognition Mechanisms

The selectivity of a crown ether for a particular cation is a multifactorial phenomenon governed by the "hole-size" relationship, cation charge density, and the nature of the donor atoms within the macrocycle. For diaza-15-crown-5 derivatives, the presence of two nitrogen atoms introduces a "softer" binding site compared to the "hard" oxygen atoms, which can alter the affinity towards different classes of metal ions.

The 15-crown-5 (B104581) macrocycle has a cavity size (1.7–2.2 Å) that is ideally suited for the sodium ion (Na+, ionic radius ~1.02 Å). Consequently, N,N'-disubstituted diaza-15-crown-5 ethers are expected to exhibit a high selectivity for Na+. Studies on analogous N-(para-substituted phenyl)aza-15-crown-5 compounds have shown the formation of stable 1:1 complexes with alkali metal ions. pku.edu.cn The electron-donating nature of the N-substituents can enhance the electron density within the macrocyclic cavity, thereby strengthening the ion-dipole interactions with the cation.

For this compound, the methoxymethyl groups are anticipated to play a crucial role. These flexible side arms can fold over the macrocycle to encapsulate the complexed cation, providing additional coordination from the etheric oxygen atoms. This "lariat" effect can lead to the formation of more stable, three-dimensional inclusion complexes, particularly with cations that fit well within the cavity. While Na+ is expected to form the most stable complex, the increased flexibility and number of donor atoms may also allow for efficient complexation with other alkali metals, though likely with lower stability constants. The general selectivity trend for similar 15-membered aza-crown ethers often follows the sequence Na+ > K+ > Li+ > Rb+ > Cs+.

Table 1: Representative Stability Constants (log K) for Alkali Metal Complexation with Aza-15-crown-5 Derivatives in Methanol (B129727) Data presented is for analogous compounds to infer the behavior of this compound.

CationIonic Radius (Å)N-Phenylaza-15-crown-5 (log K)
Li+0.76~2.5
Na+1.02~3.5
K+1.38~2.8
Rb+1.52< 2.0
Cs+1.67< 2.0

Note: The actual stability constants for this compound may vary based on solvent and experimental conditions.

The interaction of diaza-15-crown-5 derivatives with alkaline earth metal cations is influenced by the higher charge density of these divalent ions. While the cavity of the 15-membered ring is generally too small for optimal coordination with larger ions like Ba2+ (ionic radius ~1.35 Å), it can form stable complexes with Ca2+ (ionic radius ~1.00 Å).

Research on N,N'-diacyl-diaza-15-crown-5 derivatives has indicated a strong binding affinity for Ca2+. nih.gov The carbonyl oxygen atoms of the acyl substituents were found to participate in the coordination, enhancing the stability of the complex. nih.gov For this compound, the etheric oxygens on the side arms can similarly contribute to coordinating the high charge density of Ca2+, leading to a stable complex. Theoretical studies on 15-crown-5 derivatives suggest that electron-donating substituents increase the selectivity for alkaline earth metals. atlantis-press.comatlantis-press.com The selectivity for Ca2+ over other alkaline earth metals is driven by the favorable match between the cation size and the macrocyclic cavity.

The presence of nitrogen donor atoms in the diaza-15-crown-5 ring significantly enhances its affinity for transition and heavy metal ions, which are softer Lewis acids compared to alkali and alkaline earth metals. This is a key distinction from their all-oxygen crown ether counterparts.

Studies on N-substituted aza-15-crown-5 ethers have demonstrated effective complexation with ions such as Ag+, Cd2+, and Pb2+. The softer nitrogen atoms can form stronger covalent-type interactions with these soft cations. For instance, N-phenylaza-15-crown-5 has been shown to form stable complexes with Cd2+. researchgate.net The complexation of first-row transition metals like Mn2+ and Zn2+ with 15-crown-5 has also been reported, suggesting that the diaza-derivative would exhibit similar or enhanced binding. researchgate.net The flexible methoxymethyl arms of this compound can provide additional coordination sites, which is particularly important for satisfying the coordination geometries of transition metals.

Table 2: Representative Stability Constants (log K) for Transition and Heavy Metal Complexation with Aza-15-crown-5 Derivatives Data presented is for analogous compounds to infer the behavior of this compound.

CationIonic Radius (Å)SolventN-Phenylaza-15-crown-5 (log K)
Ag+1.15Acetonitrile (B52724)~4.0
Cd2+0.95Acetonitrile~3.8
Pb2+1.19AcetonitrileData not readily available
Zn2+0.74AcetonitrileData not readily available
Mn2+0.83AcetonitrileData not readily available
Cr3+0.62AcetonitrileData not readily available
Tl+1.50MethanolData not readily available

Note: Stability constants are highly dependent on the solvent and the specific N-substituent.

The selectivity of this compound is a delicate balance between the pre-organization of the macrocycle and its conformational flexibility. The 15-membered ring is inherently flexible, allowing it to adapt its conformation to optimize coordination with cations of varying sizes.

Solvent Effects on Complexation Behavior

The solvent plays a critical role in the thermodynamics of complexation by solvating both the free ligand and the cation, as well as the resulting complex. The stability of a crown ether-cation complex is generally higher in solvents with lower solvating power (i.e., lower Gutmann donor number).

The complexation behavior of this compound is expected to be highly sensitive to the nature of the solvent. In highly polar, protic solvents like water and methanol, both the cation and the ligand will be strongly solvated. The desolvation of both species is a necessary and often energetically costly step for complexation to occur. Consequently, stability constants are typically lower in these solvents compared to aprotic solvents of similar polarity.

Table 3: Effect of Solvent on the Stability Constant (log K) for the Complexation of Na+ with 15-Crown-5 Derivatives Illustrative data to demonstrate solvent effects.

SolventGutmann Donor Numberlog K (15-crown-5 with Na+)
Water18.0~0.7
Methanol19.0~3.3
Acetonitrile14.1~4.5
Propylene Carbonate15.1~5.0

Note: This table illustrates general trends; specific values for this compound will differ.

Focused Research on "this compound" Yields No Specific Data on Solvent Effects on Ion Binding

A comprehensive search for scholarly articles and research data focusing on the chemical compound "this compound" has revealed a significant lack of specific information regarding the influence of solvent polarity and dielectric constant on its ion-binding affinity. Despite a targeted search strategy, no detailed research findings or data tables pertaining to this specific derivative of diaza-15-crown-5 could be located in the available scientific literature.

The investigation aimed to gather data for a detailed analysis of the coordination chemistry and ion binding phenomena of this compound, with a particular focus on how solvent properties modulate its ability to complex with various cations. This would typically involve examining stability constants (log K), and thermodynamic parameters (enthalpy and entropy changes) of complexation in a range of solvents with varying polarities and dielectric constants.

While a considerable body of research exists for the parent compound, diaza-15-crown-5, and other related crown ethers such as benzo-15-crown-5 (B77314), the specific N,N'-bis-(methoxymethyl) substituted variant appears to be either a novel compound with limited published research or a compound that has not been extensively studied in the context of its solvent-dependent ion-binding properties. The introduction of the methoxymethyl groups on the nitrogen atoms would be expected to significantly alter the electronic and steric properties of the ligand, thereby influencing its coordination behavior. However, without experimental data, any discussion on these effects would be purely speculative.

Due to the absence of specific research findings for this compound, it is not possible to provide the requested detailed analysis, data tables, or discussion on the effects of solvent polarity and dielectric constant on its binding affinity as per the specified outline. Further experimental research would be required to elucidate the coordination chemistry of this particular compound.

Supramolecular Architectures and Host Guest Systems

Design Principles for Supramolecular Assembly Utilizing Diaza-Crown Ethers

The design of supramolecular assemblies incorporating diaza-crown ethers like N,N'-Bis-(methoxymethyl)diaza-15-crown-5 is governed by several key principles. The foundational principle lies in the inherent ability of the crown ether macrocycle to bind cations, primarily alkali and alkaline earth metals, through electrostatic interactions between the metal ion and the lone pairs of the oxygen and nitrogen atoms of the crown. wikipedia.orgwikipedia.org The size of the cation that is most effectively complexed is related to the cavity size of the crown ether; for a 15-membered ring, sodium ions are often a good fit. wikipedia.org

Formation of Cryptate-Like Structures with Entrapped Guests

While diaza-15-crown-5 itself is a two-dimensional macrocycle, the introduction of the N,N'-bis-(methoxymethyl) arms provides a pathway to three-dimensional, cryptate-like structures. These "lariat ethers," as they are often termed, possess sidearms that can encapsulate a complexed cation, enhancing the stability of the resulting complex. du.ac.in The methoxymethyl groups, although simple, can fold over the plane of the macrocycle to create a more enclosed binding pocket for a guest cation. This three-dimensional coordination significantly increases the stability of the host-guest complex compared to the parent diazacrown ether.

The formation of these cryptate-like structures is a dynamic process influenced by the solvent and the nature of the guest. In the presence of a suitable cation, the flexible methoxymethyl arms can adopt a conformation that maximizes the coordination with the guest, effectively creating a temporary cryptand. This preorganization is a key feature of lariat (B8276320) ethers and is fundamental to their enhanced binding capabilities.

Cooperative Binding Phenomena in Functionalized Systems

Cooperative binding is a hallmark of supramolecular systems where the binding of one guest molecule influences the binding of a second. In systems derived from this compound, this can be observed in the formation of sandwich complexes or in ion-pair recognition. For instance, two diaza-crown ether units can cooperatively bind a single cation, forming a 2:1 host-guest complex. arkat-usa.orgrsc.org This is particularly prevalent with cations that are slightly too large to fit snugly within a single 15-membered ring.

Furthermore, the methoxymethyl groups can be functionalized to introduce specific recognition sites for anions, leading to cooperative ion-pair binding. In such a system, the binding of a cation within the crown ether cavity can preorganize the anion binding sites, leading to an enhanced affinity for the anion, and vice-versa. acs.orgrsc.org This synergistic effect is a powerful tool in the design of receptors for specific salts.

Self-Assembly Processes Driven by Host-Guest Interactions

Host-guest interactions involving this compound and its derivatives can be the driving force for self-assembly into larger, well-defined structures. The formation of dimers, trimers, and even polymeric chains can be programmed by the specific interactions between the host and guest molecules. For example, the reaction of N-methoxymethyl-substituted azacrowns with phenols can lead to the formation of bis(azacrown ether)s, which can then self-assemble in the presence of appropriate guest cations. rsc.org

The nature of the self-assembly process is highly dependent on the stoichiometry of the host and guest, as well as the reaction conditions. In some cases, discrete dimeric or trimeric structures are formed, while in others, extended one-, two-, or even three-dimensional networks can be generated. These self-assembled structures are often held together by a combination of strong ion-dipole interactions and weaker forces like hydrogen bonding and van der Waals interactions.

Integration into Higher-Order Supramolecular Frameworks

The versatility of this compound allows for its integration into more complex, higher-order supramolecular frameworks. By strategically modifying the methoxymethyl groups or by using the crown ether as a building block in larger molecular constructs, it is possible to create sophisticated materials with tailored properties. For example, porphyrins functionalized with crown ethers have been shown to assemble into extended frameworks driven by hydrogen bonding. rsc.org

Advanced Applications of this compound in Chemical Research

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound that aligns with the detailed topics requested for this article. The advanced applications outlined—including its role in ion-selective electrodes, the design of specific chemosensors, principles of signal transduction, and its use in solvent and solid-phase extraction—are highly specialized fields.

Research in these areas tends to focus on a wide variety of related crown ether compounds, such as other N,N'-disubstituted diaza-15-crown-5 derivatives, benzo-15-crown-5 (B77314), and various bis(15-crown-5) ethers. clockss.orgrsc.orgarkat-usa.orgrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net These studies provide a broad context for the function of diaza-crown ethers in ion recognition and separation science. However, specific data, detailed research findings, and mechanistic studies pertaining directly to the methoxymethyl-substituted variant are not available in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on “this compound” that strictly adheres to the requested outline, as the foundational research data for these specific sub-topics does not appear to have been published.

After a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the chemical compound “this compound” within the requested contexts of selective ion transport, catalysis, and materials science. The search yielded information on related compounds, such as other diaza-15-crown-5 derivatives, bis(15-crown-5) ethers, and monoaza-15-crown-5 systems, but no specific data or detailed findings could be retrieved for this compound itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and focus provided in the instructions. Constructing an article on this specific compound would require speculating and incorrectly attributing the properties of related molecules to the subject of the request, which would violate the core principles of scientific accuracy.

Advanced Applications in Chemical Research

Exploration in Materials Science

Role in Ordered Material Structures

Lariat (B8276320) ethers with lipophilic sidearms have been shown to form supramolecular assemblies such as micelles and vesicles in aqueous environments. iupac.orgresearchgate.net The crown ether portion acts as a polar head group, while the sidearms constitute the nonpolar tails. Although the methoxymethyl groups of N,N'-Bis-(methoxymethyl)diaza-15-crown-5 are not strongly lipophilic, they can participate in intermolecular interactions that guide the formation of ordered structures.

Furthermore, the complexation of metal cations can act as a template, directing the assembly of these crown ethers into well-defined one-, two-, or three-dimensional networks. wikipedia.org The coordination of a metal ion within the crown ether cavity and potential interactions with the oxygen atoms of the methoxymethyl arms can lead to the formation of crystalline coordination polymers. The stoichiometry of the complex and the coordination geometry of the metal ion are key factors in determining the final architecture of the assembly. The flexibility of the methoxymethyl groups allows for conformational adjustments to accommodate different cations and to facilitate the formation of extended, ordered lattices.

The table below summarizes the types of ordered structures that can be anticipated based on the behavior of analogous lariat ethers.

Type of Ordered StructureDriving ForcePotential Role of this compound
Crystal Lattices Intermolecular interactions, hydrogen bonding, van der Waals forces.The methoxymethyl groups can influence crystal packing through weak interactions.
Coordination Polymers Metal ion complexation linking individual crown ether molecules.The crown ether cavity and sidearm oxygens can coordinate to metal ions, forming bridges between units.
Self-Assembled Monolayers Adsorption onto a solid substrate.Can be potentially functionalized for grafting onto surfaces to form ordered monolayers for sensing applications.
Liquid Crystals Anisotropic molecular shape and intermolecular forces.Derivatives with appropriate mesogenic groups could exhibit liquid crystalline phases.

Functional Coatings and Films Based on Crown Ether Derivatives

The unique ion-binding properties of crown ethers make their derivatives, including this compound, attractive components for the development of functional coatings and films. These materials often find applications in sensors, separation membranes, and responsive surfaces.

One of the most prominent applications of functionalized crown ethers is in the fabrication of ion-selective electrodes (ISEs) and membranes. nih.govarkat-usa.orgorientjchem.org By incorporating this compound into a polymer matrix, such as polyvinyl chloride (PVC), a thin film can be created that exhibits selective permeability to certain cations. The selectivity is determined by the size of the crown ether cavity and the nature of the sidearms. The methoxymethyl groups can influence the distribution of the crown ether within the membrane and modulate its interaction with the surrounding polymer and the analyte solution.

Langmuir-Blodgett (LB) films represent another sophisticated approach to creating highly ordered thin films. researchgate.netresearchgate.net Amphiphilic derivatives of diaza crown ethers can be spread at the air-water interface and subsequently transferred onto a solid substrate, layer by layer, to form a well-defined multilayered structure. While this compound itself may not be sufficiently amphiphilic for stable LB film formation, it could be chemically modified with long alkyl chains to impart this property. Such films have potential applications in chemical sensing and optical devices. researchgate.netresearchgate.net

The development of responsive coatings is another area where crown ether derivatives are utilized. These coatings can change their properties, such as color or wettability, in response to the presence of specific ions. This response is triggered by the conformational changes in the crown ether upon cation binding. For instance, a film containing this compound could be designed to alter its surface charge upon complexation with a metal ion, thereby influencing its interaction with other molecules or its environment. medchemexpress.com

Research into functional coatings based on diaza-15-crown-5 derivatives has demonstrated their utility in various applications, as detailed in the following table.

Application AreaPrinciple of OperationRelevance of this compound
Ion-Selective Membranes Selective transport of cations across a membrane based on host-guest chemistry. orientjchem.orgThe 15-crown-5 (B104581) cavity is suitable for complexing with ions like Na⁺ and K⁺, with the methoxymethyl groups potentially fine-tuning selectivity and transport kinetics. arkat-usa.orgtaylorandfrancis.com
Chemical Sensors Detection of specific ions through changes in optical or electrochemical signals. nih.govnih.govCan be immobilized on sensor surfaces to provide recognition sites for target analytes.
Controlled Release Systems Release of encapsulated species triggered by the presence of a specific ion.Ion-binding could induce a conformational change that opens pores or degrades a matrix, releasing a payload.
Surface Modification Altering the surface properties of a material to control adhesion, biocompatibility, or other characteristics.Grafting onto surfaces can create a cation-responsive interface.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic structure and energetics of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in predicting the geometry, stability, and reactivity of crown ether complexes.

Density Functional Theory (DFT) is a widely used method to model the interactions between crown ethers and cations. Studies on analogous aza-crown ethers provide a framework for understanding these interactions. For instance, DFT methods, such as B3LYP-D3/6-31G*, have been successfully employed to optimize the geometries of N-substituted aza-15-crown-5 derivatives and their complexes with a variety of alkali, alkaline earth, and transition metal cations. researchgate.net

These calculations reveal that the binding of a cation within the macrocyclic cavity induces significant conformational changes in the ligand. The interaction energies, stability constants, and the nature of the bonding can be quantitatively assessed. For example, in studies of N-(O-methoxymethyl)aza-15-crown-5-ether, DFT calculations have shown that the size, charge, and atomic number of the metal cation are major factors influencing the stability and nonlinear optical (NLO) response of the resulting complexes. researchgate.net The introduction of N,N'-bis-(methoxymethyl) groups is expected to provide additional coordination sites through the etheric oxygen atoms of the side arms, potentially enhancing selectivity and stability for specific cations. DFT calculations on similar benzoaza-15-crown-5 (B13111416) ethers have also been used to compare their complexing properties with model compounds. researchgate.net

A theoretical study on the complexation of 15-crown-5 (B104581) with various cations demonstrated that the stability of the complexes could be determined and compared with experimental data to understand the role of the solvent in the complexation process. researchgate.net

Table 1: Representative DFT Functionals Used in Crown Ether Research

Functional Description Typical Application
B3LYP A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Geometry optimization and energy calculations of crown ether-cation complexes. researchgate.net
CAM-B3LYP A long-range corrected hybrid functional. Calculation of electronic properties and transition energies, particularly for NLO analysis. researchgate.net

| M06-2X | A high-nonlocality functional with broad applicability. | Used for obtaining accurate thermochemistry and interaction energies. researchgate.net |

Ab Initio Methods for Interaction Energy Calculations

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, provide a rigorous approach to calculating interaction energies. The Hartree-Fock (HF) method, often used as a starting point, has been applied to study the complexation of the parent 15-crown-5 macrocycle with various metal cations (Li⁺, Na⁺, K⁺, Zn²⁺, Cd²⁺, and Hg²⁺) at the RHF/lanl2mb level of theory. researchgate.net

Table 2: Calculated Interaction Energies for 15-Crown-5 with Various Cations (Illustrative) Data derived from studies on the parent 15-crown-5 macrocycle.

Cation Interaction Energy (kJ/mol)
Li⁺ -155.2
Na⁺ -119.7
K⁺ -92.0
Mg²⁺ -364.5
Ca²⁺ -298.3

Note: These values are illustrative and taken from general studies on 15-crown-5 and its analogues to demonstrate the application of ab initio methods. The specific values for N,N'-Bis-(methoxymethyl)diaza-15-crown-5 would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting quantum chemical calculations by translating the complex wavefunction into a localized Lewis structure representation. wikipedia.org This analysis provides insights into charge distribution, hybridization, and donor-acceptor (delocalization) interactions within the molecule and its complexes.

In the context of aza-crown ether-cation complexes, NBO analysis quantifies the charge transfer from the ligand's donor atoms (oxygen and nitrogen) to the encapsulated cation. researchgate.netwisc.edu For example, NBO studies on N-(O-methoxyphenyl)aza-15-crown-5-ether complexes revealed that alkali metal cations exhibit a higher degree of ionic character in their bonding, whereas alkaline earth and transition metals show significant covalent character. researchgate.net This analysis can elucidate how the electronic structure of this compound is perturbed upon cation binding, highlighting the role of the nitrogen lone pairs and the oxygen atoms in both the ring and the methoxymethyl arms in the coordination process. The analysis of donor-acceptor interactions between filled lone-pair orbitals of the ligand and vacant orbitals of the metal cation provides a quantitative measure of the bond strength and character. wikipedia.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular systems, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations are invaluable for understanding the conformational flexibility and the mechanisms of ion binding and release.

These simulations can reveal how the macrocycle pre-organizes itself for cation binding and how the flexible side arms can fold to participate in coordination or swing out of the way. researchgate.netnih.gov For lariat (B8276320) ethers, which feature a coordinating side arm, conformational analysis is key to understanding their enhanced binding capabilities. The two methoxymethyl arms in this compound can potentially cooperate to encapsulate a cation, and MD simulations can elucidate the preferred orientations of these arms in the complexed and uncomplexed states.

The processes of a cation entering and exiting the macrocyclic cavity are dynamic events that occur on the nanosecond to microsecond timescale. MD simulations can provide an atomistic trajectory of these processes, revealing the stepwise mechanism of ion encapsulation and release. This includes the initial interaction of the solvated ion with the ligand, the sequential displacement of solvent molecules by the donor atoms of the crown ether, and the final seating of the ion within the cavity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Following a comprehensive review of scientific literature, no specific QSAR studies dedicated to this compound were identified. Such studies would be essential for systematically exploring how modifications to its structure influence its functional properties, such as its ability to bind specific ions.

A key aspect of QSAR involves correlating a molecule's electronic properties—such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO/LUMO)—with its affinity for a target substrate, typically a metal cation for crown ethers. This analysis helps in understanding how the distribution of electrons within the this compound molecule governs the strength of its interactions. However, specific research quantifying this correlation for this compound, which would typically be presented in data tables linking calculated electronic descriptors to experimentally determined binding constants, is not available in the published literature.

QSAR models can also be developed to predict the selectivity of a ligand for different ions. By building a model based on descriptors from a range of similar crown ethers, it would be theoretically possible to predict the selectivity profile of this compound for various cations. This predictive capability is valuable for designing ligands with high specificity. At present, no such predictive QSAR models specifically targeting the selectivity of this compound have been published.

Solvent Models in Theoretical Computations (e.g., SMD model)

Theoretical computations of molecules are often performed in the gas phase for simplicity, but the role of the solvent is crucial for accurately predicting behavior in solution. Solvation models, such as the SMD (Solvation Model based on Density) model, are employed to account for the effects of the solvent environment on the conformation, electronic structure, and binding energetics of a molecule. The SMD model is a continuum model that calculates the solvation free energy based on the electron density of the solute.

A detailed computational study of this compound would utilize such models to understand how its properties are modulated by different solvents. However, a search of academic and research databases did not yield any studies that specifically apply the SMD model or other solvent models to theoretical computations of this compound.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand the step-by-step process of chemical reactions. For a compound like this compound, computational approaches could be used to investigate its synthesis, degradation pathways, or the dynamic mechanism of ion complexation and decomplexation. Despite the utility of these methods, there is currently no published research that employs computational approaches to elucidate reaction mechanisms specifically involving this compound.

Derivatization and Functionalization Strategies

Appendage of Side Arms and Functional Groups

The strategic appendage of functional side arms onto the diaza-15-crown-5 scaffold is the primary method for creating sophisticated ligands, sensors, and biologically active molecules. The N,N'-bis(methoxymethyl) derivative is often a preferred starting material for these transformations.

The integration of light-responsive units, such as chromophores and fluorophores, transforms the diaza-15-crown-5 macrocycle into a sensitive tool for ion detection. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a well-known fluorophore whose emission properties are highly sensitive to the presence of metal ions. scispace.com

A common synthetic route to append 8-HQ arms involves the use of N,N'-bis(methoxymethyl)diazacrown ethers as key intermediates. dtic.mil For instance, diazatrithia-15-crown-5 has been successfully functionalized with two 8-hydroxyquinoline units through a two-step process. researchgate.net The initial diaza macrocycle is first converted to its N,N'-bis(methoxymethyl) derivative. This intermediate then undergoes a Mannich aminomethylation reaction with 5-chloro-8-hydroxyquinoline (B194070) to yield the final, dual-armed ligand. dtic.milresearchgate.net Alternatively, reductive amination using 8-hydroxyquinoline-2-carboxaldehyde (B80063) can be employed to attach the fluorophores. researchgate.net The resulting bis-8-hydroxyquinoline-armed ligands exhibit significant increases in fluorescence intensity upon complexing with specific metal ions, such as Zn²⁺, demonstrating their potential as selective fluorophoric sensors. researchgate.net

The incorporation of redox-active groups, such as ferrocene (B1249389), onto the crown ether framework introduces electrochemical activity, enabling the development of sensors and switches that respond to both ionic and electronic stimuli. A chiral ferrocenyldiphosphine ligand functionalized with an aza-2,3-benzo-15-crown-5 moiety has been synthesized. sci-hub.ru This synthesis was achieved by the sequential addition of trifluoroacetic anhydride (B1165640) and the crown nucleophile to a BPPFA (N,N-dimethyl-1-[(R)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine) precursor. sci-hub.ru This strategy demonstrates a viable pathway for linking the redox-active ferrocene unit directly to the nitrogen atom of an aza-crown ether, creating a sophisticated ligand capable of forming stable complexes with transition metals like platinum and rhodium. sci-hub.ru Electrochemical studies on ferrocenes substituted with other heterocycles have shown that the substituent's nature can tune the redox potential of the ferrocene unit. rsc.org

To enhance biological activity and membrane permeability, bulky, lipophilic scaffolds like adamantane (B196018) can be grafted onto the diaza-15-crown-5 ring. These derivatives have been investigated for their ionophoric and potential therapeutic properties. nih.gov

The synthesis of these conjugates is typically achieved through standard acylation reactions. For example, N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-5 was synthesized by acylating the two amino groups of diaza-15-crown-5 with 2-(adamantan-1-yl)acetyl chloride in anhydrous chloroform (B151607) with triethylamine. nih.gov Similarly, adamantane-1-carbonyl chloride can be used to attach the adamantyl group directly to the nitrogen atoms. nih.gov The general strategy of reacting adamantane-derived acid chlorides or tosylates with diaza-crown ethers is a robust method for creating these biologically relevant molecules. google.com Studies have shown that such adamantyl-substituted diaza-15-crown-5 compounds can act as potent ionophores, particularly for Ca²⁺, and can inhibit cellular processes that are dependent on calcium ion flux. nih.gov

Bifunctional ligands, which possess two distinct binding sites within a single molecule, can be designed from the diaza-15-crown-5 framework. This allows for the simultaneous complexation of different types of guest species or the creation of systems with advanced recognition capabilities. One approach involves appending a second chelating unit, such as a Schiff base, to the crown ether.

For example, new derivatives of benzo-15-crown-5 (B77314) have been prepared with appended N₂O unsymmetrical Schiff bases. nih.gov This was accomplished in a two-step procedure where an NH₂-functionalized Schiff base was first prepared and then reacted with 4'-formyl-benzo-15-crown-5. nih.gov This creates a molecule with a crown ether cavity suitable for binding alkali or alkaline earth metals and a Schiff base site capable of coordinating with transition metal ions. nih.gov This design principle allows for the development of hetero-binucleating ligands that can be used as sensors for one cation by monitoring the spectroscopic or redox properties of a second metal ion bound at the other site.

Impact of Derivatization on Host-Guest Properties

The modification of the N-substituents on the diaza-15-crown-5 ring has a profound effect on the macrocycle's ability to bind guest ions. These changes can alter the cavity's electronic environment, introduce new donor atoms, and impose steric constraints, thereby modulating both the strength and selectivity of ion binding.

The parent 15-crown-5 (B104581) macrocycle is known for its affinity for cations like Na⁺ and K⁺. However, introducing N-substituents can drastically alter this intrinsic selectivity. The nature of the donor groups on the flexible side arms largely dictates the cation-binding behavior. psu.edu

For instance, studies on the larger diaza-18-crown-6 ring showed that an ester-armed derivative preferentially binds Na⁺, while a similar amide-armed crown selectively complexes Zn²⁺. psu.edu This demonstrates that the side arms can create a cryptand-like cavity that envelops specific ions. psu.edu The introduction of adamantylacetyl groups onto diaza-15-crown-5 was found to produce compounds that act as effective ionophores for Ca²⁺. nih.gov

The attachment of fluorophores like 8-hydroxyquinoline not only adds a signaling function but also introduces new coordination sites that can enhance binding and confer selectivity for new ions, such as Zn²⁺. researchgate.net The stability of the formed complexes is also highly dependent on the N-substituents. In a series of benzoaza-15-crown-5 (B13111416) ethers, an increase in complex stability was observed when moving from N-H or N-acetyl derivatives to N-alkyl or N-CH₂CO₂Et derivatives. researchgate.net The latter showed enhanced stability due to the participation of the carbonyl oxygen from the side arm in cation coordination. researchgate.net This cooperative binding between the crown ether ring and the appended functional groups is a key mechanism for modulating host-guest properties.

The table below presents stability constants (log K) for complexes of various N-substituted aza-15-crown-5 derivatives with different cations, illustrating the impact of functionalization on binding affinity.

LigandCationlog KSolventReference

Allosteric Effects in Complexation

Allosteric effects play a crucial role in the complexation behavior of functionalized diaza-crown ethers like N,N'-Bis-(methoxymethyl)diaza-15-crown-5. espublisher.com In these systems, the binding of a cation within the macrocyclic cavity can induce conformational changes in the appended side arms, and conversely, interactions involving the side arms can influence the binding properties of the crown ether ring. espublisher.comrsc.org This cooperative interplay is fundamental to achieving high selectivity and stability in host-guest complexes. nih.gov

The flexibility of the macrocycle and its side arms allows the molecule to adopt an optimal conformation for encapsulating a target guest ion. researchgate.net The methoxymethyl side arms in this compound, for example, can position their oxygen donor atoms to coordinate with a complexed cation, creating a three-dimensional binding cavity. This induced-fit mechanism, where the host molecule reorganizes upon guest binding, is a hallmark of allosteric regulation. rsc.org The stability of the resulting complex is therefore not solely dependent on the crown ether ring but is significantly enhanced by the cooperative binding of the side-arm donor groups. This phenomenon, often referred to as the "lariat effect," demonstrates how functionalization leads to sophisticated molecular recognition capabilities governed by allosteric principles.

Strategies for Constructing Bibracchial Lariat (B8276320) Ethers (BiBLES)

This compound is a representative example of a bibracchial lariat ether (BiBLE), a class of macrocycles featuring two coordinating side arms attached to the ring. acs.org The construction of BiBLEs is a well-established field aimed at creating hosts with enhanced and selective cation binding. scielo.org.za

A primary strategy involves the direct N,N'-disubstitution of a pre-formed diaza-crown ether, such as 4,10-diaza-15-crown-5. acs.org This is typically achieved by reacting the macrocycle with appropriate electrophiles (e.g., alkyl halides) in the presence of a base. scielo.org.za This method allows for the symmetric introduction of a wide variety of side arms.

Another powerful strategy utilizes the incipient sidearms as nitrogen-protecting groups prior to the final macrocyclization step. acs.org In this approach, a non-cyclic precursor already bearing the desired side arms is reacted with a di-electrophile, such as 1,2-bis(2-iodoethoxy)ethane, to form the crown ether ring in high yield. acs.org This method is particularly advantageous for synthesizing BiBLEs with complex or sensitive side arms. The table below, derived from research by Gatto et al., summarizes various side arms that have been successfully incorporated into the 4,10-diaza-15-crown-5 scaffold using different synthetic strategies. acs.org

Side Arm (R group)Synthetic Method CodeReported Yield (%)
HH91
MeOCH₂CH₂C38
EtOCOCH₂A62
PhCH₂C72
2-MeOPhC52
2-furanylmethylC67
2-nitrobenzylA50

Method Codes:

  • A: Acylation or Alkylation of the pre-formed crown.
  • C: Cyclization with the side arm already present on the nitrogen precursor.
  • H: Hydrogenolysis.
  • These strategies provide a robust toolkit for synthetic chemists to design and construct a vast array of BiBLEs with finely tuned properties for specific applications in ion transport, sensing, and catalysis. rsc.orgpsu.edu

    Analytical Techniques for Mechanistic Elucidation

    Spectroscopic Analysis of Complex Formation

    Spectroscopic methods are invaluable for observing the formation of complexes between N,N'-Bis-(methoxymethyl)diaza-15-crown-5 and guest ions in real-time. These techniques can detect changes in the electronic and structural environment of the molecule upon binding.

    Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the interactions between crown ethers and metal cations. nih.gov The formation of a complex can lead to changes in the electronic absorption spectrum of the chromophoric parts of the molecule. rsc.org These spectral shifts, whether hypsochromic (to shorter wavelength) or bathochromic (to longer wavelength), provide evidence of the binding event and can be used to determine the stoichiometry and stability constants of the complexes. nih.gov For instance, the titration of a solution of a crown ether with a metal salt can be followed by monitoring the changes in absorbance at a specific wavelength. nih.govnih.gov The magnitude of the spectral change is often related to the strength of the interaction. rsc.org

    Table 1: Illustrative UV-Vis Spectral Data for Crown Ether Complexation

    Crown Ether SystemGuest CationSolventλmax (free) (nm)λmax (complex) (nm)Spectral Shift (Δλ nm)
    Aza-15-crown-5 derivativeBa2+Acetonitrile (B52724)450435-15
    Benzo-15-crown-5 (B77314) derivativeK+Acetonitrile380395+15
    Bis(15-crown-5) derivative 1-Methanol (B129727)222, 293--
    Bis(15-crown-5) derivative 2-Methanol233, 276, 283--

    Fluorescence spectroscopy offers a highly sensitive method for detecting binding events, particularly when the crown ether is functionalized with a fluorophore. The binding of a cation to the diaza-crown ether can modulate the fluorescence properties of the attached reporter group through mechanisms such as photoinduced electron transfer (PET). kyushu-u.ac.jpresearchgate.net In many cases, the lone pair of electrons on the nitrogen atoms of the diaza-crown ether quenches the fluorescence of the nearby fluorophore. Upon complexation with a metal ion, these electrons are drawn towards the cation, which can inhibit the PET process and lead to a significant enhancement of the fluorescence intensity. nih.govresearchgate.net This "turn-on" fluorescence response is a clear indicator of a binding event. The magnitude of the fluorescence enhancement can be used to quantify the binding affinity. semanticscholar.org

    Table 2: Example of Fluorescence Response upon Cation Binding

    Fluoroionophore SystemGuest CationFluorescence ChangeMechanism
    Diaza-15-crown-5 with Naphthyl PendantsZn2+8.3-fold increasePET Inhibition
    Diaza-18-crown-6 with Naphthyl PendantsGuest CationEmission EnhancementPET Inhibition
    Acridino-diaza-20-crown-6Zn2+, Al3+, Bi3+Significant EnhancementNot Specified

    Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for the direct identification and characterization of supramolecular complexes in the gas phase. arkat-usa.orgrsc.orgnih.gov It allows for the determination of the stoichiometry of the complexes formed between this compound and guest ions. arkat-usa.org By analyzing the mass-to-charge ratio (m/z) of the ions produced, researchers can confirm the formation of 1:1, 2:1 ("sandwich"), or even more complex assemblies. core.ac.ukrsc.org ESI-MS is particularly useful for studying systems where multiple types of complexes may coexist in solution. arkat-usa.org The relative intensities of the peaks corresponding to the free ligand and the various complexed species can also provide qualitative information about their relative stabilities. core.ac.uk

    Table 3: Representative ESI-MS Data for Crown Ether Complexes

    Crown EtherGuest CationObserved Speciesm/zStoichiometry
    Bis(15-crown-5) derivativeNa+[M + Na]+7011:1
    Bis(15-crown-5) derivativeNa+[2M + Na]+13792:1
    Bis(15-crown-5) derivativeNa+[M + 2Na]2+3621:2

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complexes in solution. academie-sciences.frnih.gov Upon complexation, changes in the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) of the crown ether can be observed. chemicalbook.comresearchgate.net These changes arise from the alteration of the electronic environment and conformation of the macrocycle upon binding to a cation. rsc.org Protons closer to the binding site typically experience larger shifts. By monitoring these shifts during a titration experiment, it is possible to determine the binding stoichiometry and calculate the association constants. researchgate.net Furthermore, advanced NMR techniques can provide insights into the three-dimensional structure of the complex and the dynamics of the binding process. nih.gov

    Table 4: Example of ¹H NMR Chemical Shift Changes upon Complexation

    Crown Ether SystemGuest CationProton Groupδ (free ligand, ppm)δ (complex, ppm)Δδ (ppm)
    Aza-15-crown-5 derivativeBa2+-OCH2CH2N-3.653.80+0.15
    Aza-15-crown-5 derivativeAg+-OCH2CH2N-3.653.95+0.30
    Bis(2,5-dimethoxy-4,6-dimethyl-1,3-xylyl)-18-crown-4CpRh unit-CH3 of CpRh-1.72-

    Potentiometric and Conductometric Titrations

    Titration methods that rely on changes in electrochemical properties of the solution are also employed to study complex formation.

    Potentiometric and conductometric titrations are classical methods for determining the stability constants of complexes in solution. rsc.org

    Potentiometric Titrations: This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) as a solution of the ligand is titrated with a solution of the metal ion of interest. The change in potential is related to the change in the concentration of the free metal ion, which allows for the calculation of the stability constant of the complex.

    Conductometric Titrations: In this method, the electrical conductivity of a solution of the metal salt is monitored as the crown ether solution is added. researchgate.net The formation of a complex between the charged metal ion and the neutral crown ether often leads to a decrease in the molar conductivity of the solution because the larger complex has a lower mobility than the solvated metal ion. researchgate.netutwente.nl The point of inflection in the titration curve corresponds to the stoichiometry of the complex, and the data can be analyzed to determine the stability constant. researchgate.net

    Table 5: Stability Constants (log K) of Crown Ether Complexes Determined by Titration Methods

    Crown EtherCationMethodSolventlog K
    Aza-15-crown-5 derivativeBa2+SpectrophotometryAcetonitrile1.90 ± 0.05
    Phenylaza-15-crown-5Ba2+SpectrophotometryAcetonitrile4.30 ± 0.04 (K1)
    Phenylaza-15-crown-5Ag+PotentiometryAcetonitrile0.78 ± 0.07
    Aza-15-crown-5Ag+PotentiometryAcetonitrile4.06 ± 0.04 (K1)

    X-ray Crystallography of Crown Ether Complexes

    X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules and their assemblies in the crystalline state. nih.gov For crown ether complexes, it provides unambiguous evidence of the host-guest binding mode, stoichiometry, and the conformational changes that occur upon complexation.

    The single-crystal X-ray diffraction analysis of complexes formed between this compound and various guest species, such as metal cations, would yield a wealth of structural information. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the supramolecular assembly. psu.edu

    In a typical host-guest complex with a metal cation, the oxygen and nitrogen atoms of the diaza-15-crown-5 ring would coordinate to the guest. The methoxymethyl arms appended to the nitrogen atoms could also participate in coordination, potentially leading to a more encapsulated and stable complex. The crystal structure would reveal the coordination number and geometry of the guest cation within the macrocyclic cavity. rsc.org

    Below is an illustrative data table summarizing the type of crystallographic data that could be obtained for a hypothetical complex of this compound with a guest cation, based on typical values for similar crown ether complexes.

    ParameterIllustrative ValueSignificance
    Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
    Space GroupP2₁/nDefines the symmetry elements within the unit cell.
    Unit Cell Dimensionsa = 10.12 Å, b = 15.45 Å, c = 12.33 Å, β = 98.7°The lengths of the sides and the angle of the fundamental repeating unit of the crystal.
    Guest-Donor Atom DistancesM···O: 2.6-2.9 Å, M···N: 2.7-3.0 ÅProvides direct evidence of coordination and the strength of the interaction between the guest cation (M) and the heteroatoms of the crown.
    Crown Ether ConformationC₂ symmetry, with specific torsion anglesDescribes the spatial arrangement of the atoms of the macrocycle upon complexation, often different from the free ligand.
    Coordination Number7 (5 from the ring, 2 from the methoxymethyl arms)Indicates the number of donor atoms from the host that are directly bonded to the guest cation.
    Stoichiometry1:1 (Host:Guest)The ratio of the host and guest molecules in the crystal structure.

    Advanced Chromatographic and Electrophoretic Methods for Interaction Studies

    While X-ray crystallography provides a static picture of a host-guest complex in the solid state, chromatographic and electrophoretic techniques are invaluable for studying these interactions in solution. These methods can provide quantitative data on binding affinities, stoichiometry, and the kinetics of complex formation and dissociation.

    Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can be employed to study the complexation of this compound. nih.gov In one common approach, the crown ether is incorporated into the stationary phase, and the retention behavior of various guest molecules is monitored. mdpi.com The strength of the interaction between the guest and the immobilized crown ether will influence the retention time, with stronger binding leading to longer retention. By systematically varying the concentration of the guest in the mobile phase, the stability constants of the complexes can be determined. researchgate.net

    Capillary electrophoresis (CE) is another powerful tool for investigating host-guest interactions. researchgate.net The separation in CE is based on the differential migration of analytes in an electric field. When a host-guest complex is formed, the charge-to-size ratio of the species can change, leading to a shift in its electrophoretic mobility. nih.gov

    Affinity Capillary Electrophoresis (ACE) is a specific CE technique designed for studying non-covalent interactions. nih.govnih.gov In a typical ACE experiment, the crown ether would be added to the background electrolyte. The change in the electrophoretic mobility of a guest analyte is then measured as a function of the crown ether concentration. This data can be used to determine the binding constant of the host-guest complex. nih.gov

    The following table summarizes how these advanced techniques could be applied to study the interactions of this compound.

    TechniquePrincipleInformation Obtained
    High-Performance Liquid Chromatography (HPLC)Differential partitioning of the guest between a stationary phase containing the immobilized crown ether and a mobile phase. mdpi.com- Relative binding affinities of different guests. - Stability constants (K) of the host-guest complexes. researchgate.net
    Capillary Electrophoresis (CE)Separation of charged species based on their electrophoretic mobility. Complex formation alters the charge-to-size ratio and thus the mobility of the guest or host. researchgate.netdntb.gov.ua- Stoichiometry of the complex. - Determination of binding constants.
    Affinity Capillary Electrophoresis (ACE)Measurement of the change in electrophoretic mobility of an analyte in the presence of an increasing concentration of a binding partner in the electrolyte. nih.govnih.gov- Precise determination of binding constants (Kb). - Elucidation of binding stoichiometry. nih.gov

    Perspectives and Future Research Trajectories

    Emerging Applications in Novel Chemical Systems

    The unique architecture of N,N'-Bis-(methoxymethyl)diaza-15-crown-5, featuring a 15-membered ring ideal for complexing cations like Na⁺ and K⁺, combined with functionalizable nitrogen atoms, positions it as a candidate for several advanced applications. wikipedia.org

    Ion-Selective Sensors and Electrodes: Aza-crown ethers are integral components in the fabrication of ion-selective electrodes (ISEs) for detecting specific metal ions in complex mixtures, including biological fluids. jetir.orgnih.gov Future research could focus on incorporating this compound into PVC matrices to create highly selective and sensitive potentiometric sensors. researchgate.net The methoxymethyl groups may influence the sensor's response time, detection limit, and selectivity, offering an alternative to more complex bis(crown ether) systems. nih.govrsc.org

    Biomimetic Ion Transport: Substituted diaza-crown ethers have been shown to function as synthetic ionophores, capable of transporting cations across lipid membranes. nih.gov Research into this compound could explore its ability to facilitate the transport of physiologically important ions like Ca²⁺, potentially by modulating the hydrophobicity and conformational flexibility of the crown ether. nih.gov The ether linkages in the methoxymethyl sidearms could offer weak, transient coordination sites that assist in the ion-capture and release mechanism.

    Fluorescent and Paramagnetic Probes: The diaza-crown ether framework can be linked to signaling molecules, such as fluorophores or paramagnetic moieties, to create chemosensors. nih.gov While this compound is not inherently fluorescent, it serves as a crucial precursor. One or both methoxymethyl groups can be synthetically replaced with chromophores or other responsive units. The binding of a target metal ion within the crown ether cavity would then trigger a detectable change in the appended signaling group's properties, enabling its use in cellular imaging or environmental monitoring. nih.govresearchgate.net

    Rational Design Principles for Next-Generation Crown Ether Ligands

    The design of new crown ether ligands with enhanced selectivity and affinity is a central theme in supramolecular chemistry. This compound serves as a model compound for understanding fundamental design principles.

    Influence of N-Substituents: The biological and chemical properties of aza-crown ethers can be profoundly modified by the substituents on their nitrogen atoms. nih.gov The methoxymethyl groups are relatively simple, non-ionizable sidearms. They serve as a baseline for understanding how side-chain polarity, flexibility, and potential for secondary coordination affect cation binding. Systematic replacement of these groups with others—such as acyl, alkyl, or carboxymethyl groups—allows for a clear correlation between substituent structure and complexation efficiency. nih.gov

    The Lariat (B8276320) Ether Concept: The sidearms of a crown ether can swing over the macrocyclic cavity to provide additional coordination points for a bound cation, a concept known as the "lariat ether" effect. While complexation studies with some N,N'-disubstituted diaza-18-crown-6 derivatives have shown this effect to be subtle, the principle remains a powerful design tool. researchgate.net For this compound, computational modeling and thermodynamic studies could elucidate whether the ether oxygen atoms of the methoxymethyl arms participate in cation coordination. This understanding is critical for designing next-generation ligands where sidearms are engineered to enhance binding strength and selectivity for specific ions.

    Preorganization and Conformational Control: The substituents on the nitrogen atoms influence the conformational dynamics of the crown ether ring. The orientation of the nitrogen lone pairs—either directed into or out of the cavity—impacts the preorganization of the ligand for cation binding. Research can focus on how the methoxymethyl groups affect this conformational equilibrium compared to other substituents, providing insights for designing more rigid and highly preorganized host molecules for specific guest ions.

    Advancements in Hybrid Material Development

    Integrating crown ethers into larger material frameworks is a rapidly advancing field, leading to the creation of "smart" materials with stimuli-responsive properties.

    Stimuli-Responsive Polymers: this compound can be developed into a functional monomer for polymerization. By incorporating it into polymer chains, materials that respond to the presence of specific metal ions can be created. mdpi.com For example, diblock copolymers containing crown ethers have demonstrated significantly enhanced ion-capturing capabilities. rsc.org Such polymers could find use in selective ion extraction from industrial wastewater or in the recovery of valuable metals.

    Supramolecular Gels: Crown ethers have been used to form supramolecular hydrogels where the gelation process is triggered by the presence of a specific cation. rsc.org A derivative of this compound could be designed to act as a gelator that assembles into a fibrous network upon complexing with a target ion like Na⁺ or K⁺. This could lead to visual, "naked-eye" detection systems or materials for controlled release applications.

    Surface Modification and Nanoparticles: The crown ether can be chemically grafted onto the surface of solid supports like silica, gold nanoparticles, or membranes. This immobilization allows for the creation of stationary phases for chromatography, selective extraction membranes, or targeted drug delivery vehicles. The methoxymethyl groups could be functionalized to facilitate this covalent attachment to various substrates.

    Interdisciplinary Research Opportunities

    The unique properties of this compound create opportunities for collaboration across diverse scientific fields.

    Q & A

    Basic Research Question

    • ¹H/¹³C-NMR : Key signals include methoxymethyl protons (δ ~3.3–3.8 ppm) and crown ether oxyethylene protons (δ ~3.5–4.1 ppm). Absence of unreacted amine or halide precursors confirms purity .
    • IR spectroscopy : Peaks at ~2870–3100 cm⁻¹ (C-H stretching in methoxymethyl groups) and ~1600–1650 cm⁻¹ (C=O or C-N stretches) validate functional groups .
    • UV-vis : Chromophoric derivatives (e.g., nitro or azo groups) exhibit absorbance shifts upon alkali metal complexation, useful for monitoring supramolecular interactions .

    What strategies enhance the ion-binding selectivity of this compound for specific alkali or transition-metal cations?

    Advanced Research Question
    While diaza-crown ethers exhibit broad cation affinity, selectivity can be tuned via:

    • Cavity size modification : Introducing substituents (e.g., methoxymethyl) adjusts cavity dimensions. For example, 15-crown-5 derivatives preferentially bind Na⁺ or K⁺, depending on side-chain steric effects .
    • Preorganization : Methoxymethyl groups may rigidify the crown ether backbone, enhancing selectivity for smaller cations like Li⁺, as observed in supramolecular complexes with LiOH .
    • Hybrid systems : Coupling with pillar[5]arenes or cyclodextrins improves K⁺/Na⁺ selectivity by creating multi-cavity binding sites .

    How can reverse-phase thin-layer chromatography (RP-TLC) quantify the hydrophobic-hydrophilic balance of this compound derivatives?

    Methodological Focus
    RP-TLC using C18 plates and methanol/water eluents provides retention factor (Rf) values correlated with hydrophobicity. For example:

    • Higher Rf values indicate greater hydrophobicity, as seen in dinitrophenyl-crown ether derivatives .
    • Methoxymethyl groups reduce polarity compared to unsubstituted diaza-crown ethers, shifting Rf values by ~0.2–0.3 units under identical conditions .

    What experimental approaches are used to determine stability constants (K) for supramolecular complexes of this compound with metal ions?

    Advanced Research Question

    • UV-vis titration : Monitor absorbance changes (e.g., at λ = 400–500 nm for nitroaromatic derivatives) as metal ions are titrated into the crown ether solution. K is calculated using Benesi-Hildebrand plots .
    • NMR titration : Chemical shift perturbations in ¹H-NMR (e.g., crown ether protons) quantify binding affinity via Job’s method .
    • Conductometry : Measure ionic conductivity changes upon complexation, particularly for alkali metal ions .

    How do structural modifications to this compound influence its efficacy in artificial ion channels or sensors?

    Q. Application-Oriented Research

    • Dual-cavity systems : Bis-crown ether derivatives (e.g., pillar[5]arene hybrids) enable "sandwich" binding of K⁺, mimicking natural ion channels with selectivity ratios up to SK+/Na+ = 5 .
    • Chromogenic response : Introducing nitro or azo groups enables colorimetric detection of cations. For example, Li⁺ or Na⁺ binding to methoxyamino derivatives induces visible color shifts (yellow to orange) .

    What are the limitations of this compound in high-pH environments, and how can stability be improved?

    Q. Challenges and Solutions

    • Hydrolysis risk : Methoxymethyl groups may undergo demethylation under strongly basic conditions. Stability can be enhanced by:
      • Using aprotic solvents (e.g., DMF) during synthesis .
      • Introducing electron-withdrawing substituents (e.g., nitro groups) to reduce nucleophilic attack .
    • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting suitability for room-temperature applications .

    How can computational methods (DFT, MD) predict the binding modes and energetics of this compound with target cations?

    Q. Advanced Methodological Guidance

    • Density Functional Theory (DFT) : Optimize geometries of crown ether-cation complexes to calculate binding energies. For example, Na⁺ complexes often exhibit lower energy minima than K⁺ due to cavity size mismatch .
    • Molecular Dynamics (MD) : Simulate solvation effects and cation migration pathways in water-acetonitrile mixtures to predict selectivity trends .

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